molecular formula C17H16N2O2S B2558754 N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide CAS No. 321714-76-5

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2558754
CAS No.: 321714-76-5
M. Wt: 312.39
InChI Key: NHQFEIGXLMDDDP-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system substituted with a sulfonamide group and a pyridine ring attached via an ethyl linker. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The naphthalene-2-sulfonyl chloride is reacted with 2-(pyridin-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the substituents on the amide nitrogen.

    N-(pyridin-2-yl)ethylamines: Similar structure with an ethyl linker but lack the sulfonamide group.

    Naphthalene-2-sulfonamides: Compounds with the sulfonamide group attached to the naphthalene ring but without the pyridine ring.

Uniqueness

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the naphthalene ring, sulfonamide group, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both the sulfonamide and pyridine moieties enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-22(21,19-12-10-16-7-3-4-11-18-16)17-9-8-14-5-1-2-6-15(14)13-17/h1-9,11,13,19H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQFEIGXLMDDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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